

# An In-depth Technical Guide to the Chemical Properties of Octadecyltrimethylammonium Bromide (OTAB)

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## Compound of Interest

Compound Name: *Octadecyltrimethylammonium bromide*

Cat. No.: *B072188*

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## Introduction

**Octadecyltrimethylammonium bromide** (OTAB), also known as stearyltrimethylammonium bromide (STAB), is a cationic surfactant belonging to the quaternary ammonium compound family.<sup>[1]</sup> Its amphiphilic nature, characterized by a long hydrophobic octadecyl (C18) alkyl chain and a hydrophilic trimethylammonium headgroup, imparts potent surface-active properties.<sup>[1]</sup> This structure allows OTAB to effectively reduce surface tension and facilitate the formation of micelles and emulsions, making it a valuable component in a diverse range of applications.

In the fields of research and drug development, OTAB is utilized as an emulsifier, a stabilizer for nanoparticles, an antimicrobial agent, and a phase transfer catalyst.<sup>[1][2]</sup> Notably, it has been identified as a small molecule inhibitor of the GTPase enzyme dynamin, which plays a crucial role in endocytosis.<sup>[3][4]</sup> This inhibitory action presents significant opportunities for its use as a tool in cell biology research and as a potential component in drug delivery systems that aim to modulate cellular uptake pathways.

This technical guide provides a comprehensive overview of the core chemical and physical properties of OTAB, detailed experimental protocols for its characterization, and a summary of

its biological activities, with a focus on its interaction with dynamin.

## Core Chemical and Physical Properties

OTAB is typically supplied as a white to off-white crystalline solid or powder.<sup>[1]</sup> It is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere, and is incompatible with strong oxidizing agents.

Table 1: General Chemical and Physical Properties of OTAB

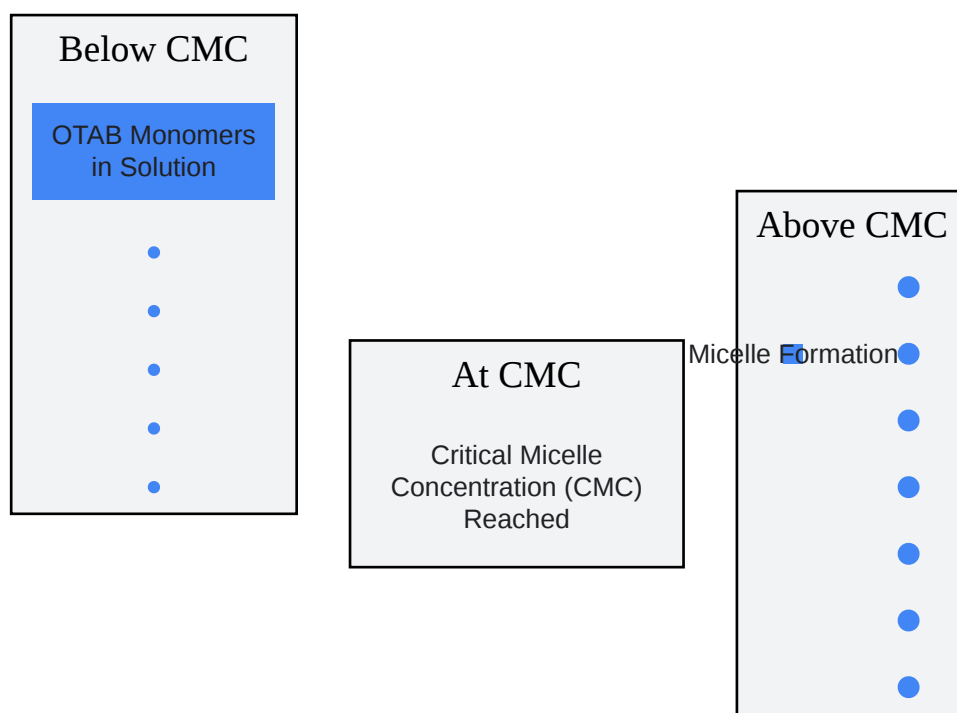
Property	Value	References
CAS Number	1120-02-1	[1]
Molecular Formula	C <sub>21</sub> H <sub>46</sub> BrN	[1]
Molecular Weight	392.50 g/mol	
Appearance	White to off-white crystalline powder/solid	[1]
Melting Point	~250 °C (with decomposition)	
Solubility	Soluble in water	
Stability	Stable under normal conditions; Hygroscopic	
LogP	3.958	
HLB Value	15.8	

## Surfactant and Micellar Properties

As a cationic surfactant, OTAB's behavior in solution is dominated by its ability to self-assemble into micelles above a certain concentration known as the Critical Micelle Concentration (CMC). This process is fundamental to its function as a solubilizing and emulsifying agent.

## Micelle Formation

In aqueous solutions, surfactant molecules like OTAB exist as individual monomers at low concentrations. As the concentration increases, these monomers adsorb at the air-water interface, leading to a reduction in surface tension. Once the interface is saturated, further increases in concentration force the monomers to self-assemble into spherical structures called micelles, with their hydrophobic tails forming the core and hydrophilic heads facing the aqueous environment. The concentration at which this occurs is the CMC.[5]



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Figure 1: Diagram illustrating the self-assembly of OTAB monomers into a micelle upon reaching the Critical Micelle Concentration (CMC).

## Quantitative Surfactant Data

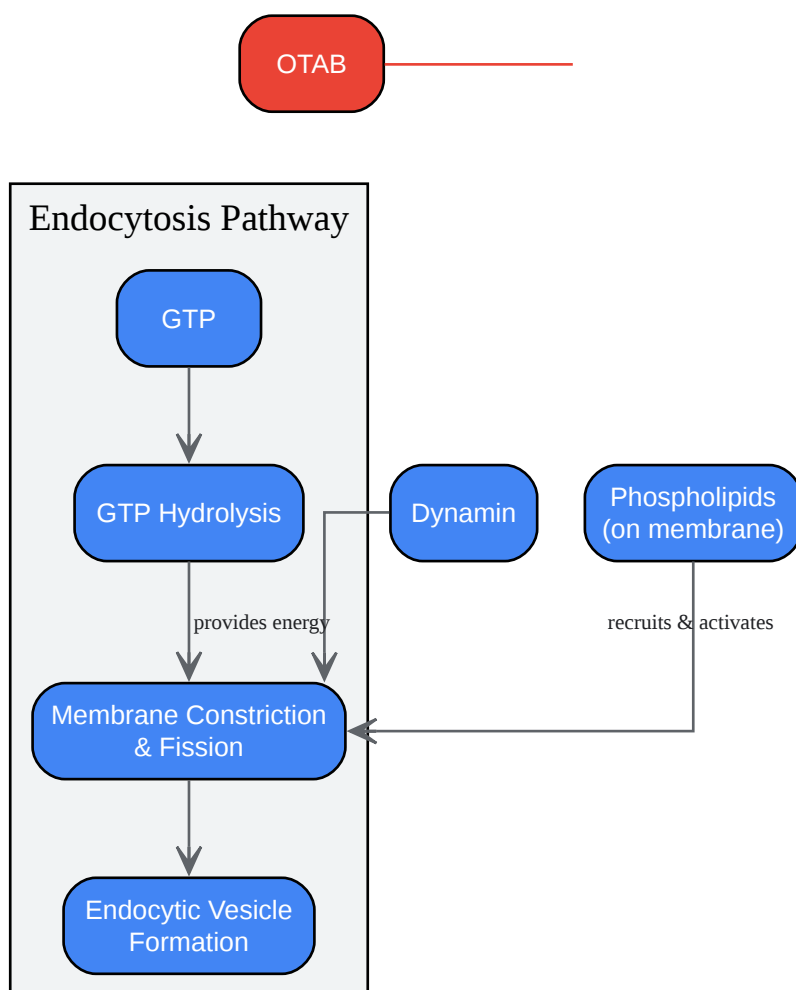
The CMC is a critical parameter for any application involving surfactants. It is influenced by factors such as temperature, pressure, and the presence of electrolytes.[6]

Table 2: Surfactant Properties of OTAB

Property	Condition	Value	Method	References
Critical Micelle Concentration (CMC)	308 K (35°C)	0.28 mM	Tensiometry	<a href="#">[7]</a>
Critical Micelle Concentration (CMC)	308 K (35°C)	0.30 mM	Conductometry	<a href="#">[7]</a>
Surface Tension at CMC ( $\gamma_{cmc}$ )	313.15 K (40°C)	40.1 mN/m	Tensiometry	<a href="#">[7]</a>

## Biological Activity: Dynamin Inhibition

OTAB has been identified as a surface-active small molecule inhibitor of dynamin, a large GTPase essential for membrane fission in endocytosis.[\[3\]](#) The mechanism involves OTAB targeting the dynamin-phospholipid interaction, which is crucial for stimulating dynamin's GTPase activity.[\[3\]](#) By interfering with this interaction, OTAB prevents the recruitment and proper function of dynamin at the necks of budding vesicles, thereby blocking endocytic processes.[\[4\]](#)[\[8\]](#)



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Figure 2: Signaling pathway showing OTAB's inhibition of dynamin by blocking its interaction with phospholipids, preventing endocytosis.

Table 3: Bioactivity of OTAB and Related Compounds

Compound	Target	Activity	Value	Assay	References
OTAB Analog (MiTMAB)	Dynamin I	IC <sub>50</sub>	3.1 ± 0.2 μM	GTPase Activity	[4]
OTAB Analog (MiTMAB)	Dynamin I	K <sub>i</sub>	940 ± 25 nM	GTPase Activity	[3]

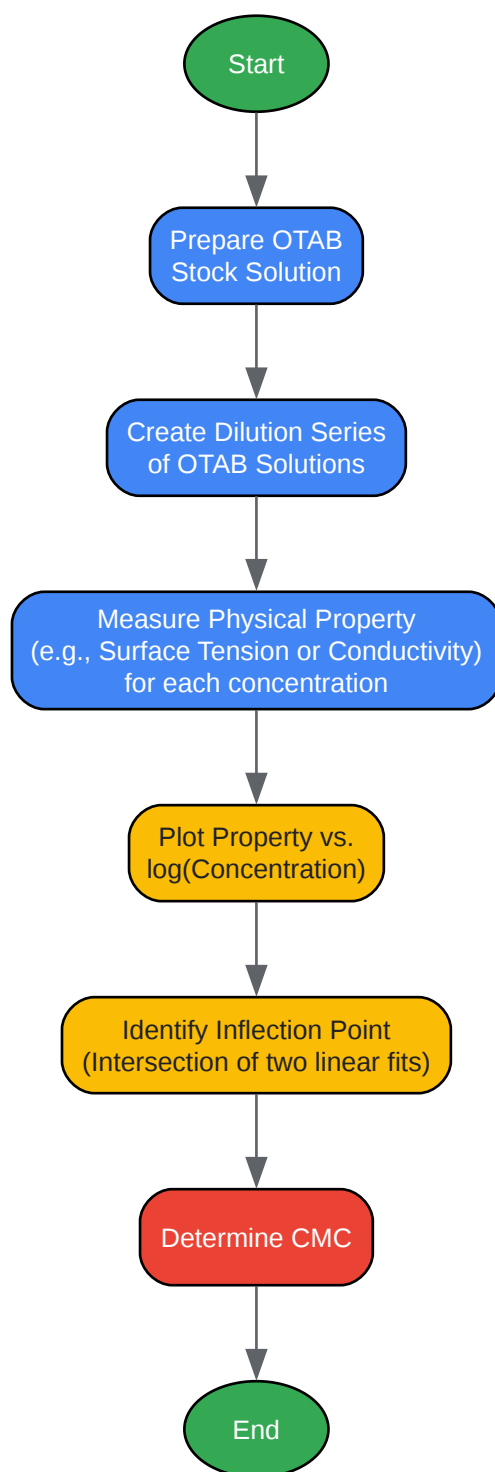
Note: MiTMAB (Myristyl trimethyl ammonium bromide, C14 chain) is a shorter-chain analog of OTAB (C18 chain) often used in these studies.

## Experimental Protocols

Accurate characterization of OTAB's properties is essential for its effective application. The following sections provide detailed methodologies for key experiments.

### Workflow for CMC Determination

The determination of the Critical Micelle Concentration (CMC) is a fundamental experiment for any surfactant. It can be accomplished through various techniques that measure a physical property of the solution that changes abruptly at the CMC. Common methods include tensiometry and conductometry.[5]



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Figure 3: General experimental workflow for determining the Critical Micelle Concentration (CMC) of OTAB.

## Protocol 1: CMC Determination by Tensiometry (Wilhelmy Plate Method)

This method measures the surface tension of OTAB solutions at various concentrations. Surface tension decreases with increasing surfactant concentration until the CMC is reached, after which it remains relatively constant.[\[6\]](#)[\[9\]](#)

### Materials:

- Precision Tensiometer (e.g., KRÜSS K12)[\[10\]](#)
- Wilhelmy Plate (platinum or chromatography paper for cationic surfactants)[\[9\]](#)[\[10\]](#)
- High-purity water (e.g., Milli-Q)
- Glassware (beakers, volumetric flasks)
- **Octadecyltrimethylammonium bromide (OTAB)**
- Automated dosing unit (optional, for titrations)[\[10\]](#)

### Procedure:

- Preparation:
  - Prepare a concentrated stock solution of OTAB in high-purity water, ensuring the concentration is well above the expected CMC.
  - Prepare a series of dilutions from the stock solution. It is recommended to use a logarithmic dilution series to ensure adequate data points around the CMC.
- Instrument Calibration:
  - Thoroughly clean the Wilhelmy plate with a suitable solvent (e.g., ethanol) and then flame-dry if it is platinum.
  - Calibrate the tensiometer according to the manufacturer's instructions, typically using high-purity water of a known surface tension at the experimental temperature.



- Measurement:
  - Place the lowest concentration sample solution into the sample vessel and allow it to reach thermal equilibrium (e.g., 25°C).
  - Immerse the Wilhelmy plate into the solution and then withdraw it to the point of contact with the surface to ensure complete wetting.[\[11\]](#)
  - Measure the force exerted on the plate, from which the instrument calculates the surface tension.
  - Repeat the measurement for each solution, moving from the lowest to the highest concentration. Ensure the plate and vessel are thoroughly cleaned between samples.
- Data Analysis:
  - Plot the measured surface tension ( $\gamma$ ) as a function of the logarithm of the OTAB concentration ( $\log C$ ).[\[5\]](#)
  - The plot will typically show two linear regions. The first region shows a steep decline in surface tension, while the second, post-CMC region, is a plateau with a much shallower slope.[\[6\]](#)
  - Perform linear regression on the data points in both regions. The concentration at the intersection of these two lines is the CMC.[\[9\]](#)

## Protocol 2: CMC Determination by Conductometry

This method is suitable for ionic surfactants like OTAB. The specific conductivity of the solution increases linearly with concentration below the CMC. Above the CMC, micelles form, which are less mobile than individual ions and bind counter-ions, causing the slope of the conductivity versus concentration plot to decrease.[\[12\]](#)

Materials:

- Conductivity meter and probe[\[13\]](#)
- Thermostated water bath[\[13\]](#)

- High-purity, low-conductivity water
- Glassware (beakers, volumetric flasks)
- **Octadecyltrimethylammonium bromide (OTAB)**
- Magnetic stirrer and stir bar

#### Procedure:

- Preparation:
  - Prepare an initial concentrated solution of OTAB in a volumetric flask using high-purity water.
- Instrument Setup:
  - Calibrate the conductivity meter using standard KCl solutions.
  - Place a known volume of high-purity water in a thermostated measurement vessel. Immerse the conductivity probe, ensuring it does not touch the sides or the stir bar.[\[12\]](#)
- Measurement (Titration Method):
  - Begin stirring gently to ensure homogeneity without creating foam.
  - Allow the system to equilibrate at the desired temperature (e.g., 25°C) and record the initial conductivity of the water.
  - Add small, precise aliquots of the concentrated OTAB stock solution to the water in the vessel.
  - After each addition, allow the reading to stabilize and then record the conductivity and the total concentration of OTAB.
  - Continue this process until the concentration is well above the expected CMC.
- Data Analysis:

- Plot the specific conductivity ( $\kappa$ ) as a function of the OTAB concentration.
- The plot will exhibit two distinct linear portions with different slopes.
- Fit straight lines to the data points before and after the transition region.
- The concentration at the intersection of these two lines corresponds to the CMC.

## Protocol 3: Micelle Characterization by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to determine the size distribution of particles in a suspension, such as OTAB micelles. It measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles.[\[3\]](#)[\[14\]](#)

Materials:

- DLS Instrument (e.g., Zetasizer)
- High-purity water or buffer
- Syringe filters (e.g., 0.22  $\mu\text{m}$ )[\[3\]](#)
- Clean, dust-free cuvettes[\[3\]](#)
- **Octadecyltrimethylammonium bromide (OTAB)**

Procedure:

- Sample Preparation:
  - Prepare an OTAB solution at a concentration significantly above its CMC to ensure the presence of micelles.
  - Filter the solution directly into a clean cuvette using a 0.22  $\mu\text{m}$  syringe filter to remove dust and large aggregates, which can interfere with the measurement.[\[3\]](#)
- Instrument Setup:

- Turn on the DLS instrument and allow the laser to warm up and stabilize (typically 15-30 minutes).[3]
- In the software, input the correct parameters for the solvent (viscosity and refractive index) and the experimental temperature.[3]
- Measurement:
  - Place the cuvette in the instrument's sample holder and allow it to equilibrate to the set temperature.
  - Set the measurement parameters, such as the number and duration of runs (e.g., 3-5 runs of 60 seconds each).[3]
  - Initiate the measurement. The instrument's correlator will analyze the fluctuations in scattered light intensity.
- Data Analysis:
  - The software calculates the translational diffusion coefficient and uses the Stokes-Einstein equation to determine the hydrodynamic diameter of the micelles.[3]
  - The primary results include the Z-average diameter (intensity-weighted mean size) and the Polydispersity Index (PDI), which indicates the breadth of the size distribution. A low PDI value (<0.2) suggests a monodisperse sample of uniformly sized micelles.[3]

## Protocol 4: In Vitro Dynamin GTPase Activity Assay

This colorimetric assay measures the rate of GTP hydrolysis by dynamin by quantifying the amount of inorganic phosphate (Pi) released. It can be used to determine the IC<sub>50</sub> value of inhibitors like OTAB.[15]

Materials:

- Purified dynamin I protein[15]
- GTP solution

- Assay buffer (e.g., 20 mM HEPES, 150 mM KCl, pH 7.4)
- Phosphatidylserine (PS) liposomes (as a stimulator, if required)
- OTAB stock solution (in an appropriate solvent, e.g., DMSO)
- Malachite green reagent for phosphate detection[15]
- EDTA solution (to stop the reaction)[15]
- 96-well microplate
- Microplate reader

#### Procedure:

- Reaction Setup:
  - In a 96-well plate, add the assay buffer.
  - Add various concentrations of the inhibitor (OTAB) to the wells. Include a no-inhibitor control and a no-enzyme control.
  - Add a constant, predetermined amount of dynamin I protein to each well (except the no-enzyme control).
  - If studying stimulated activity, add PS liposomes.
  - Pre-incubate the plate for a short period (e.g., 10 minutes) at the desired temperature (e.g., 37°C).
- Initiation and Termination:
  - Initiate the reaction by adding a saturating concentration of GTP to all wells.
  - Allow the reaction to proceed for a fixed time (e.g., 20 minutes), ensuring the reaction is in the linear range of phosphate production.
  - Stop the reaction by adding EDTA solution.[15]

- Phosphate Detection:
  - Add the malachite green reagent to each well. This reagent forms a colored complex with the inorganic phosphate released during GTP hydrolysis.
  - Allow time for color development according to the reagent's protocol.
- Data Analysis:
  - Measure the absorbance at the appropriate wavelength (e.g., ~620 nm) using a microplate reader.
  - Subtract the background absorbance (from the no-enzyme control) from all readings.
  - Calculate the percentage of inhibition for each OTAB concentration relative to the no-inhibitor control.
  - Plot the percent inhibition versus the logarithm of the OTAB concentration and fit the data to a dose-response curve to determine the  $IC_{50}$  value.

## Conclusion

**Octadecyltrimethylammonium bromide** is a cationic surfactant with well-defined chemical properties that make it a versatile tool for researchers. Its ability to form micelles, reduce surface tension, and interact with biological systems like the endocytic machinery provides a broad spectrum of applications. Understanding its core properties, such as the CMC, and the experimental methods used for its characterization is crucial for its effective use in drug development, cell biology, and materials science. The detailed protocols provided in this guide serve as a practical resource for scientists aiming to harness the unique characteristics of OTAB in their research endeavors.

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